REACTION_SMILES
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[C:2]([CH2:3][C:4](=[O:5])[O:6][CH2:7][CH3:8])(=[O:9])[O:10][CH2:11][CH3:12].[CH3:20][CH2:21][OH:22].[Cl:13][CH2:14][CH2:15][O:16][CH2:17][CH2:18][Cl:19].[Na:1]>>[C:2]([C:3]1([C:4](=[O:5])[O:6][CH2:7][CH3:8])[CH2:14][CH2:15][O:16][CH2:17][CH2:18]1)(=[O:9])[O:10][CH2:11][CH3:12]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)CC(=O)OCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCOCCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na]
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Name
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Type
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product
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Smiles
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CCOC(=O)C1(C(=O)OCC)CCOCC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |